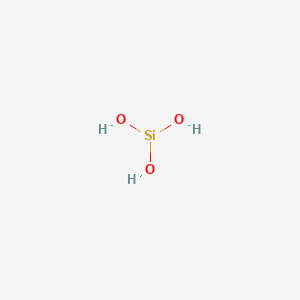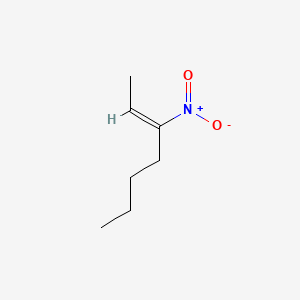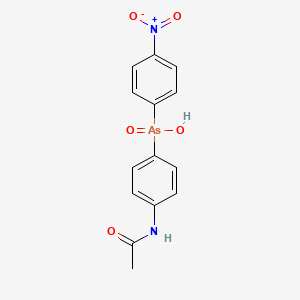
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is an organic compound that features both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to produce 4-nitroacetanilide. This intermediate is then subjected to a coupling reaction with an arsinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsinic acid moiety can be oxidized to form arsinic oxide derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Reduction of the nitro group: Produces (4-Acetamidophenyl)-(4-aminophenyl)arsinic acid.
Oxidation of the arsinic acid: Forms arsinic oxide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of arsinic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions between organic arsenic compounds and biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsinic acid moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the nitrophenyl and arsinic acid groups.
4-Nitrophenyl arsinic acid: Contains the nitrophenyl and arsinic acid groups but lacks the acetamidophenyl group.
4-Acetamidophenyl arsinic acid: Contains the acetamidophenyl and arsinic acid groups but lacks the nitrophenyl group.
Uniqueness
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
6277-59-4 |
|---|---|
Formule moléculaire |
C14H13AsN2O5 |
Poids moléculaire |
364.18 g/mol |
Nom IUPAC |
(4-acetamidophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C14H13AsN2O5/c1-10(18)16-13-6-2-11(3-7-13)15(19,20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3,(H,16,18)(H,19,20) |
Clé InChI |
RUKWUFHIHQIJKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)


![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
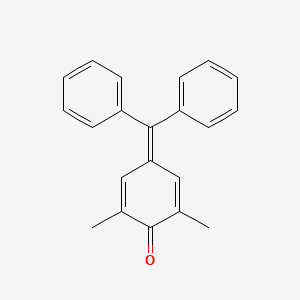
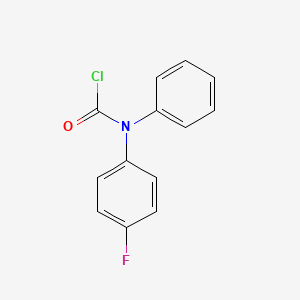

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
